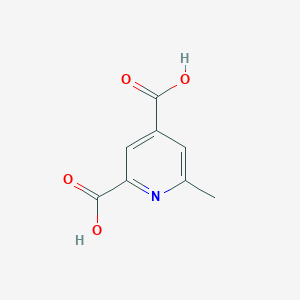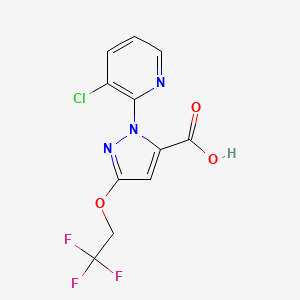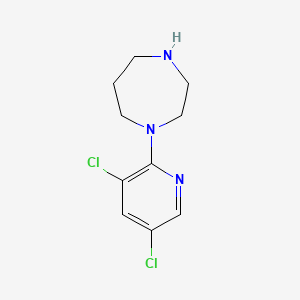
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Descripción general
Descripción
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzodioxole ring and a dimethoxyphenyl group connected by a propenone linkage, making it a subject of interest in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one involves an aldol condensation reaction. This process typically starts with the reaction between 2H-1,3-benzodioxole-5-carbaldehyde and 2,5-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent under reflux conditions.
-
Claisen-Schmidt Condensation: : Another synthetic route is the Claisen-Schmidt condensation, where the same starting materials are used but under different conditions. This reaction is often catalyzed by acidic or basic catalysts and performed at elevated temperatures to facilitate the formation of the propenone linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
-
Reduction: : Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, converting the propenone linkage to a saturated ketone or alcohol.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzodioxole or dimethoxyphenyl rings. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It has been investigated for its interactions with various enzymes and receptors, providing insights into its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. Research has focused on their potential anti-inflammatory, antioxidant, and anticancer activities, making them candidates for therapeutic development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features make it suitable for creating compounds with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole and dimethoxyphenyl groups can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target proteins, modulating their activity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one: Lacks the dimethoxy groups, which may affect its bioactivity and chemical reactivity.
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a single methoxy group, potentially altering its interaction with biological targets.
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one: Similar structure but with different positioning of methoxy groups, influencing its chemical properties.
Uniqueness
The presence of both benzodioxole and dimethoxyphenyl groups in (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one provides a unique combination of electronic and steric effects. This uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable subject for further research and development.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-13-5-8-16(21-2)14(10-13)15(19)6-3-12-4-7-17-18(9-12)23-11-22-17/h3-10H,11H2,1-2H3/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCPCSMIKOJCKF-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate](/img/structure/B3328589.png)




![Methyl 7-bromo-1-propyl-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B3328623.png)

![(2E)-1-(4-Phenylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3328631.png)



![3-(o-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3328658.png)

![(7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3328675.png)
